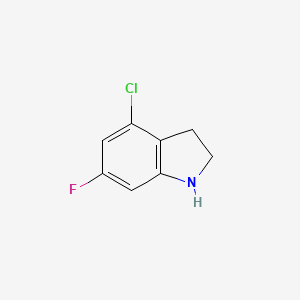

4-Chloro-6-fluoroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFN |

|---|---|

Molecular Weight |

171.60 g/mol |

IUPAC Name |

4-chloro-6-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h3-4,11H,1-2H2 |

InChI Key |

DGJOBSHFWPEVOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)F)Cl |

Origin of Product |

United States |

A Technical Guide to the Solubility of 4-Chloro-6-fluoroindoline for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-6-fluoroindoline, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive analysis across a spectrum of solvents, and provides a detailed, field-proven protocol for experimental solubility determination.

Executive Summary

Physicochemical Properties of 4-Chloro-6-fluoroindoline

A thorough understanding of the molecular structure and inherent properties of 4-Chloro-6-fluoroindoline is fundamental to predicting its solubility behavior.

Molecular Structure:

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Chloro-6-fluoroindoline in a selection of solvents at a controlled temperature.

Materials:

-

4-Chloro-6-fluoroindoline (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, hexane)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid 4-Chloro-6-fluoroindoline to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. [1] * Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium. [1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

-

-

Sample Preparation for Analysis:

-

Accurately pipette a known volume of the clear saturated solution into a volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method with a UV detector. This involves selecting an appropriate column, mobile phase, and flow rate to achieve good separation and a sharp peak for 4-Chloro-6-fluoroindoline.

-

Prepare a series of standard solutions of 4-Chloro-6-fluoroindoline of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) of 4-Chloro-6-fluoroindoline in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

The results from this table can then be correlated with the theoretical predictions based on solvent polarity and hydrogen bonding capacity. Any significant deviations from the predicted behavior may indicate specific solute-solvent interactions or the influence of the compound's crystal structure.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-fluoroindoline. While a predictive assessment based on its molecular structure offers valuable initial insights, accurate and reliable solubility data can only be obtained through meticulous experimental work. The detailed protocol provided herein serves as a robust starting point for researchers in pharmaceutical development.

Future studies should focus on the experimental determination of the solubility of 4-Chloro-6-fluoroindoline in a wider range of solvents and at different temperatures. Additionally, investigating the solid-state properties of the compound, such as its crystal polymorphism, would provide a more complete understanding of its dissolution behavior. Such data is invaluable for guiding formulation strategies and ensuring the successful development of new therapeutic agents based on this versatile chemical scaffold.

References

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

RSC Publishing. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

-

Chemistry LibreTexts. Hydrogen Bonding Interactions and Solubility. [Link]

-

Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

PubMed Central. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

MDPI. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. [Link]

-

PubMed. QSAR-based solubility model for drug-like compounds. [Link]

-

ACS Publications. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. [Link]

-

PubMed Central. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

-

YouTube. Solubility of Organic Compounds. [Link]

-

SpringerLink. QSAR-based solubility model for drug-like compounds. [Link]

-

ACS Publications. Quantitative Measures of Solvent Polarity. [Link]

-

PubMed Central. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubMed Central. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

Wikipedia. Indole. [Link]

-

ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

Photochemical & Photobiological Sciences. Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

Sources

The Strategic Utility of 4-Chloro-6-fluoroindoline in the Synthesis of Advanced Pharmaceutical Compounds: Application Notes and Protocols

Introduction: The Privileged Role of Halogenated Indolines in Drug Discovery

In the landscape of modern medicinal chemistry, the indoline scaffold represents a "privileged" structural motif, frequently incorporated into a diverse array of biologically active molecules. Its rigid, bicyclic framework provides a versatile template for the spatial presentation of pharmacophoric elements. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this scaffold further enhances its utility by profoundly influencing the physicochemical and pharmacokinetic properties of the resulting compounds. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the highly electronegative fluorine atom is renowned for its ability to modulate pKa, increase membrane permeability, and block metabolic degradation pathways.[1]

4-Chloro-6-fluoroindoline emerges as a particularly valuable building block, combining the electronic and steric contributions of both chloro and fluoro substituents. This unique substitution pattern makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents, enabling chemists to fine-tune the properties of drug candidates to achieve desired therapeutic profiles. This guide provides an in-depth exploration of the application of 4-chloro-6-fluoroindoline in pharmaceutical synthesis, with a focus on detailed, field-proven protocols and the underlying scientific rationale.

Featured Application: Synthesis of the WIP1 Phosphatase Inhibitor GSK2830371

A prominent example showcasing the utility of 4-chloro-6-fluoroindoline is its role as a key intermediate in the synthesis of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1).[2] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway and other DNA damage response pathways.[3] Overexpression of WIP1 is observed in several human cancers, making it an attractive therapeutic target.[3] GSK2830371 has demonstrated the ability to potentiate the effects of other anticancer agents, highlighting the therapeutic potential of targeting the WIP1 pathway.[3]

The synthesis of GSK2830371 involves a crucial N-alkylation of 4-chloro-6-fluoroindoline with a chiral epoxide, followed by a subsequent dehydrogenation to form the corresponding indole. This two-step sequence is a common strategy to construct functionalized indole moieties.

Synthetic Workflow Overview

The overall synthetic strategy for a key intermediate of GSK2830371 commencing from 4-chloro-6-fluoroindoline can be conceptualized as a two-stage process:

Caption: Synthetic workflow for a key GSK2830371 intermediate.

Experimental Protocol: Synthesis of (S)-1-(4-Chloro-6-fluoroindolin-1-yl)-3-(methylamino)propan-2-ol

This protocol details the nucleophilic ring-opening of a chiral epoxide with 4-chloro-6-fluoroindoline. This reaction is a critical step in constructing the side chain of GSK2830371.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-6-fluoroindoline | ≥98% | Commercially Available |

| (S)-2-(tert-butoxycarbonyl(methyl)amino)propyl methanesulfonate | ≥97% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Procedure:

-

To a solution of 4-chloro-6-fluoroindoline (1.0 eq) in N,N-dimethylformamide (DMF), add sodium bicarbonate (2.0 eq).

-

Add a solution of (S)-2-(tert-butoxycarbonyl(methyl)amino)propyl methanesulfonate (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to react.

-

Base: Sodium bicarbonate is a mild base used to neutralize any acidic byproducts and to facilitate the nucleophilic attack of the indoline nitrogen.

-

Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

-

Workup: The aqueous workup is designed to remove the DMF solvent and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.

-

Purification: Column chromatography is a standard technique for purifying organic compounds of moderate polarity.

Subsequent Dehydrogenation to the Indole Core

The indoline intermediate is then converted to the corresponding indole via a dehydrogenation reaction. This aromatization step is crucial for the final structure and biological activity of GSK2830371. While the specific conditions for this step in the GSK2830371 synthesis are proprietary, a general protocol for the dehydrogenation of indolines using a palladium on carbon (Pd/C) catalyst is provided below.

General Protocol for Dehydrogenation of Substituted Indolines:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Substituted Indoline | - | From previous step |

| Palladium on Carbon (10% Pd) | - | Commercially Available |

| Xylene or Nitrobenzene | Anhydrous | Commercially Available |

| Celite® | - | Commercially Available |

Procedure:

-

To a solution of the substituted indoline (1.0 eq) in an appropriate high-boiling solvent such as xylene or nitrobenzene, add 10% Palladium on carbon (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Rationale:

-

Catalyst: Palladium on carbon is a widely used and effective catalyst for dehydrogenation reactions.

-

Solvent: High-boiling point solvents like xylene or nitrobenzene are necessary to achieve the temperatures required for the dehydrogenation to occur. Nitrobenzene can also act as an oxidant in this reaction.[4]

General Synthetic Utility of 4-Chloro-6-fluoroindoline

Beyond its application in the synthesis of GSK2830371, 4-chloro-6-fluoroindoline is a versatile building block for a variety of other pharmaceutical scaffolds. Its nucleophilic nitrogen allows for a range of N-functionalization reactions, including:

-

N-Arylation: The Buchwald-Hartwig and Ullmann cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the N1 position.

-

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylated indolines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce N-alkyl substituents.

The resulting functionalized indolines can then be carried forward to more complex molecular architectures, or the indoline ring can be dehydrogenated to the corresponding indole at a suitable stage in the synthesis.

Conclusion

4-Chloro-6-fluoroindoline stands as a testament to the power of strategic halogenation in modern drug design. Its unique electronic and steric properties make it an invaluable tool for medicinal chemists seeking to optimize the therapeutic potential of new drug candidates. The detailed application in the synthesis of the WIP1 inhibitor GSK2830371 underscores its practical importance. As the demand for novel therapeutics continues to grow, the utility of such precisely functionalized building blocks will undoubtedly continue to expand, paving the way for the discovery of the next generation of innovative medicines.

References

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC - NIH. (2021-07-31). [Link]

-

Abstract 2151: Inhibition of WIP1/PPM1D phosphatase by GSK2830371 potentiates the growth inhibitory and cytotoxic activity of MDM2 antagonists (nutlin-3, RG7388 and HDM201) in cutaneous melanoma cells. AACR Journals. (2017-07-01). [Link]

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC - NIH. (2021-07-31). [Link]

-

Dehydrogenation of 6-azaquinazoline derivatives. Formation of unexpected quinonediimine intermediates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Function of WIP1 phosphatase in the checkpoint control evaluated by CRISPR technology. Masaryk University. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. NIH. [Link]

-

Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. (2023-01-15). [Link]

-

Bimetallic Iron–Palladium Catalyst System as a Lewis-Acid for the Synthesis of Novel Pharmacophores Based Indole Scaffold as Anticancer Agents. PMC - NIH. [Link]

-

Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PubMed Central. [Link]

-

Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC. [Link]

Sources

- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 2. selleckchem.com [selleckchem.com]

- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrogenation of 6-azaquinazoline derivatives. Formation of unexpected quinonediimine intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Electrophilic Reactions of 4-Chloro-6-fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroindoline is a halogenated derivative of indoline, a heterocyclic aromatic compound. The presence of both chloro and fluoro substituents on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][3] This document provides a detailed guide to the reactions of 4-chloro-6-fluoroindoline with various electrophiles, offering insights into reaction mechanisms and practical laboratory protocols.

The indoline scaffold is a common feature in many biologically active compounds.[4] The strategic placement of halogen atoms, such as chlorine and fluorine, is a widely used strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[5] Fluorine, in particular, can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The chloro group can also influence binding interactions and provides a potential site for further functionalization.

Understanding the Reactivity of 4-Chloro-6-fluoroindoline

The reactivity of 4-chloro-6-fluoroindoline in electrophilic aromatic substitution is governed by the interplay of the activating secondary amine in the pyrrolidine ring and the deactivating, ortho-, para-directing halogen substituents on the benzene ring. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Generally, electrophilic substitution on the indoline ring is expected to occur at the C5 and C7 positions, para and ortho to the activating amino group, respectively. However, the directing effects of the chloro and fluoro substituents also play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+).[6][7]

-

Solvent: Acetic anhydride can be used as a solvent to moderate the reaction.[8]

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and minimize the formation of side products.

Protocol for Nitration:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-6-fluoroindoline in a suitable solvent like acetic anhydride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for the specified reaction time (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice-water and stir until the ice has melted.

-

Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. This can further modify the electronic and steric properties of the molecule and provide a handle for subsequent cross-coupling reactions.

Causality of Experimental Choices:

-

Halogenating Agent: N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are commonly used as sources of electrophilic halogens. These reagents are easier to handle and often provide better regioselectivity compared to molecular halogens.[8]

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants.

-

Catalyst: In some cases, a Lewis acid catalyst may be employed to enhance the electrophilicity of the halogenating agent.

Protocol for Halogenation (using NBS):

-

Dissolve 4-chloro-6-fluoroindoline in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Acylation (Friedel-Crafts Acylation)

Acylation introduces an acyl group (-COR) to the aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Causality of Experimental Choices:

-

Acylating Agent: Acetyl chloride or acetic anhydride are common reagents for introducing an acetyl group.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to generate the highly electrophilic acylium ion.

-

Solvent: A non-polar, aprotic solvent like dichloromethane or carbon disulfide is used, as polar solvents can coordinate with the Lewis acid and deactivate it.

Protocol for Acetylation:

-

To a suspension of anhydrous aluminum chloride in dichloromethane, add acetyl chloride dropwise at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of 4-chloro-6-fluoroindoline in dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Formylation

Formylation introduces a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds.

Causality of Experimental Choices:

-

Formylating Agent: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is the electrophile.[8]

-

Work-up: Basic hydrolysis is required to convert the intermediate iminium salt to the final aldehyde product.[8]

Protocol for Vilsmeier-Haack Formylation:

-

In a flask, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4-chloro-6-fluoroindoline in DMF dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours (monitor by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography if necessary.

Data Presentation

| Reaction | Electrophile | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Nitronium ion (NO2+) | HNO3, H2SO4, 0-10 °C | 4-Chloro-6-fluoro-5-nitroindoline and/or 4-Chloro-6-fluoro-7-nitroindoline |

| Bromination | Bromonium ion (Br+) | NBS, CH3CN, rt | 4-Chloro-5-bromo-6-fluoroindoline and/or 4-Chloro-7-bromo-6-fluoroindoline |

| Acetylation | Acetylium ion (CH3CO+) | CH3COCl, AlCl3, CH2Cl2, 0 °C to rt | 5-Acetyl-4-chloro-6-fluoroindoline and/or 7-Acetyl-4-chloro-6-fluoroindoline |

| Formylation | Vilsmeier reagent | POCl3, DMF, then H2O | 4-Chloro-6-fluoroindoline-5-carbaldehyde and/or 4-Chloro-6-fluoroindoline-7-carbaldehyde |

Note: The exact regioselectivity will depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

Visualization of Reaction Pathways

General Electrophilic Aromatic Substitution Workflow

Caption: General workflow for electrophilic aromatic substitution on 4-chloro-6-fluoroindoline.

Vilsmeier-Haack Formylation Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

4-Chloro-6-fluoroindoline is a versatile substrate for a range of electrophilic aromatic substitution reactions. By carefully selecting the reagents and controlling the reaction conditions, various functional groups can be introduced onto the aromatic ring, providing access to a diverse array of substituted indoline derivatives. These compounds can serve as key intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to assist researchers in the successful execution and understanding of these important transformations.

References

- El-Gendy, M. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(4), 640-649.

-

Halogenation of indolylboronic acids. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2019). Frontiers in Chemistry, 7, 79.

-

Electrophilic substitution at the indole. (n.d.). Quimicaorganica.org. Retrieved February 6, 2026, from [Link]

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).

- Koyiri, K., & Saikia, L. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 624-628.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(1), 195.

- Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (2013). Monatshefte für Chemie - Chemical Monthly, 144(10), 1539-1544.

- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.

- Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. (2021). Organic Letters, 23(15), 5876-5880.

- Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2017).

-

4-Chloro-6-fluoroquinoline. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

- Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. (1985). Applied and Environmental Microbiology, 49(3), 624-626.

- Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023). Bioorganic & Medicinal Chemistry, 79, 117130.

- A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). (1971). Journal of the Chemical Society C: Organic, 2087-2091.

-

Indole. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497.

- Methods for the nitration of aromatic compounds. (2012).

- Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674.

- A New Theory of Electrophilic Substitution in 3-Substituted Indoles. (1967).

- Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2020). The Journal of Organic Chemistry, 85(7), 4843-4853.

- Fluorine in Medicinal Chemistry. (2016). Chemical Reviews, 116(14), 7870-7929.

- Electrophilic Aromatic Substitution of a BN Indole. (2012). Organic Letters, 14(18), 4758-4761.

-

4-Chloroaniline. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2023). The Journal of Organic Chemistry, 88(17), 12158-12166.

- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2022). Molecules, 27(21), 7261.

- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2013). RSC Advances, 3(44), 21337-21344.

- Zheng, T., Xu, J., Cheng, S., Ye, J., Ma, S., & Tong, R. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(17), 11497-11503.

-

ortho-Formylation of phenols. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2022). Frontiers in Chemistry, 10, 988383.

- Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry, 19(6), 2024-2030.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1232, 129999.

- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8379.

Sources

- 1. 4-Chloro-6-fluoroindoline | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic substitution at the indole [quimicaorganica.org]

Application Notes and Protocols for the N-Alkylation of 4-Chloro-6-fluoroindoline

Abstract

This technical guide provides detailed application notes and validated protocols for the N-alkylation of 4-chloro-6-fluoroindoline, a critical heterocyclic scaffold in modern drug discovery. N-alkylated indolines are prevalent motifs in a wide array of pharmacologically active agents. The strategic introduction of alkyl groups onto the indoline nitrogen allows for the fine-tuning of molecular properties such as potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists. It details two primary, field-proven methodologies: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . The causality behind experimental choices, step-by-step protocols, and comparative data are presented to ensure reproducible and efficient synthesis.

Introduction: The Significance of N-Alkylated Indolines

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific derivative, 4-chloro-6-fluoroindoline, offers chemically distinct positions for substitution, with the nitrogen atom being a primary site for molecular elaboration. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom.

N-alkylation is a fundamental transformation that imparts significant structural diversity. The choice of the alkyl group (the 'N-substituent') can profoundly impact a molecule's interaction with biological targets. Therefore, robust and versatile protocols for the synthesis of N-alkylated 4-chloro-6-fluoroindolines are essential for building compound libraries for screening and lead optimization campaigns.

Foundational Principles of Indoline N-Alkylation

The nitrogen atom in the indoline ring is a secondary amine, rendering it nucleophilic. This property is exploited in N-alkylation reactions. The primary challenge is to achieve selective N-alkylation without competing side reactions, such as C-alkylation, which is more prevalent in the more aromatic indole systems. For indolines, N-alkylation is generally highly selective. The two protocols discussed below leverage different mechanistic pathways to achieve the desired transformation efficiently.

Protocol I: Direct N-Alkylation with Alkyl Halides

This method is a classic and straightforward approach based on an SN2 (bimolecular nucleophilic substitution) mechanism. It is particularly effective for introducing primary and some secondary alkyl groups.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a base is used to deprotonate the indoline nitrogen, significantly enhancing its nucleophilicity. This resulting indolinide anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the new C-N bond. The strength of the base and the reactivity of the alkyl halide are critical parameters.

Key Reagents: A Causal Explanation

-

Alkylating Agents (R-X): The choice of leaving group (X) is crucial. Reactivity follows the order I > Br > Cl > F.[1] Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are widely used.

-

Base: A non-nucleophilic base is required to deprotonate the indoline without competing in the alkylation reaction.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is often used for less reactive alkyl halides.[2]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that are easier to handle than NaH. They are highly effective, especially in polar aprotic solvents like DMF or acetonitrile.

-

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base while leaving the indolinide anion relatively free to act as a nucleophile.

Visualizing the Workflow: Direct Alkylation

Caption: Workflow for Direct N-Alkylation of 4-Chloro-6-fluoroindoline.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-chloro-6-fluoroindoline

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6-fluoroindoline (1.0 eq.).

-

Reagent Addition: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration). Add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Atmosphere: Flush the flask with an inert atmosphere (Nitrogen or Argon).

-

Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Data Summary: Direct Alkylation Parameters

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 25 | 85-95% |

| Ethyl Iodide | K₂CO₃ | ACN | 60 | 80-90% |

| Methyl Iodide | NaH | THF | 0 to 25 | 90-98% |

| Propargyl Bromide | Cs₂CO₃ | DMF | 25 | 75-85% |

Protocol II: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds by forming an iminium ion intermediate, which is then reduced in situ.[3] This one-pot procedure is ideal for coupling aldehydes and ketones to the indoline nitrogen and is known for its high chemoselectivity and clean conversions.[4]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration (often facilitated by a mild acid or a Lewis acid) to form a transient iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the iminium ion to furnish the N-alkylated indoline. The key to success is a reducing agent that is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate iminium ion.

Visualizing the Mechanism: Reductive Amination

Caption: Key steps in the Reductive Amination pathway.

Key Reagents: A Causal Explanation

-

Carbonyl Compound: Aldehydes are generally more reactive than ketones. A wide range of functional groups can be tolerated on the carbonyl partner.

-

Reducing Agent: This is the most critical component.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications.[5] It is a mild and selective reducing agent that is not water-sensitive, tolerates mildly acidic conditions, and does not readily reduce aldehydes or ketones.

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective under slightly acidic conditions. However, it is toxic and can generate HCN gas if the pH becomes too acidic, requiring careful handling.[6]

-

-

Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, as they are compatible with STAB and effectively dissolve the reactants.[5]

-

Acid Catalyst (Optional): Acetic acid (AcOH) is sometimes added in catalytic amounts to accelerate the formation of the iminium ion, especially with less reactive ketones.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropylmethyl-4-chloro-6-fluoroindoline

-

Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add 4-chloro-6-fluoroindoline (1.0 eq.) and cyclopropanecarboxaldehyde (1.1 eq.).

-

Solvent: Dissolve the components in 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M).

-

Iminium Formation: Stir the solution at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Reductive Amination Parameters

| Carbonyl Compound | Reducing Agent | Solvent | Additive | Typical Yield (%) |

| Cyclohexanone | NaBH(OAc)₃ | DCE | None | 80-90% |

| Isobutyraldehyde | NaBH(OAc)₃ | DCM | None | 85-95% |

| Acetone | NaBH₃CN | MeOH | AcOH (cat.) | 70-80% |

| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCE | None | 90-98% |

Advanced Methodologies: A Brief Outlook

While direct alkylation and reductive amination are workhorse reactions, other methods can be advantageous for specific substrates.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds with aryl halides or triflates, enabling the synthesis of N-aryl indolines.[7][8] It involves an aryl halide, the indoline, a palladium catalyst with a specialized phosphine ligand, and a base.

-

Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant and sustainable methodology uses alcohols as alkylating agents.[9] A transition-metal catalyst (e.g., based on Iron or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type process with the indoline. The catalyst then returns the hydrogen to complete the cycle, with water being the only byproduct.

Conclusion

The N-alkylation of 4-chloro-6-fluoroindoline is a cornerstone transformation for generating novel chemical entities for drug discovery and development. Direct Alkylation with alkyl halides is a robust and simple method for introducing a variety of alkyl groups. Reductive Amination offers broader scope, particularly for complex alkyl fragments derived from aldehydes and ketones, and proceeds under mild conditions with high selectivity. The choice of protocol depends on the desired substituent, reagent availability, and functional group tolerance. The detailed procedures and mechanistic insights provided herein serve as a validated starting point for laboratory synthesis, enabling researchers to efficiently access a diverse range of N-alkylated 4-chloro-6-fluoroindoline derivatives.

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

-

Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available at: [Link]

-

Boutin, R. H., & Rapoport, H. (1986). α-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of 3-substituted indolizidin-8-ones. The Journal of Organic Chemistry, 51(26), 5091–5097. Available at: [Link]

-

Kempegowda, B., & Chandrashekar, M. S. (2014). Selective and efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. Trade Science Inc. Journals. Available at: [Link]

-

El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2012). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 18(31), 9646-9653. Available at: [Link]

-

Sortais, J. B., et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry–A European Journal, 25(53), 12349-12353. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. diva-portal.org [diva-portal.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Chloro-6-fluoroindoline in cancer research

Utilizing 4-Chloro-6-fluoroindoline as a Scaffold for Next-Gen Kinase and MDM2 Inhibitors

Executive Summary

This guide details the application of 4-Chloro-6-fluoroindoline (CAS: 553556-08-6 / Related: 162100-95-0) in the synthesis and optimization of small-molecule anticancer agents. While often categorized as a raw intermediate, this specific halogenated scaffold offers a strategic advantage in medicinal chemistry: the 6-fluoro substituent blocks metabolic lability at a common CYP450 oxidation site, while the 4-chloro moiety serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions.

This document provides a validated workflow for converting this indoline core into bioactive indole-based pharmacophores, specifically targeting MDM2-p53 protein-protein interactions and Tyrosine Kinases (e.g., VEGFR, Aurora) .

Scientific Rationale & Mechanism

The utility of 4-Chloro-6-fluoroindoline rests on the "Halogen Effect" in drug design.

-

Metabolic Stability (The 6-Fluoro Factor): The C6 position of the indole/indoline ring is electron-rich and prone to oxidative metabolism. Substitution with Fluorine (Van der Waals radius 1.47 Å, similar to H) blocks this degradation without imposing significant steric penalties, extending the in vivo half-life (

) of the final drug candidate. -

Diversification Handle (The 4-Chloro Factor): The Chlorine atom at C4 is less reactive than bromine or iodine but sufficiently reactive for Buchwald-Hartwig or Suzuki couplings under specialized conditions. This allows researchers to introduce solubilizing groups or specific binding elements into the "solvent-front" region of a kinase pocket.

Mechanistic Pathway: From Scaffold to Inhibitor

The following diagram illustrates the transformation of the inert indoline scaffold into an active MDM2 inhibitor or Kinase inhibitor.

Figure 1: Synthetic workflow transforming the 4-Chloro-6-fluoroindoline scaffold into bioactive cancer therapeutics.

Experimental Protocols

Protocol A: Controlled Oxidation to 4-Chloro-6-fluoroindole

Context: Most biological targets require the planar, aromatic indole system. The indoline must be oxidized first. This protocol uses DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for high yield and mild conditions.

Materials:

-

4-Chloro-6-fluoroindoline (1.0 eq)[1]

-

DDQ (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated NaHCO₃ solution

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of 4-Chloro-6-fluoroindoline in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Slowly add DDQ (1.1 eq) portion-wise over 10 minutes. The solution will turn dark.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1). The indoline spot (lower Rf) should disappear, replaced by the indole spot (higher Rf, often fluorescent under UV).

-

Quench: Filter the reaction mixture through a Celite pad to remove the reduced DDQ-hydroquinone byproduct.

-

Wash: Wash the filtrate twice with saturated NaHCO₃ and once with brine.

-

Isolation: Dry over Na₂SO₄, concentrate in vacuo.

-

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields 4-Chloro-6-fluoroindole as a white/off-white solid.

Validation Check:

-

¹H NMR (CDCl₃): Look for the appearance of C2-H and C3-H aromatic signals (typically doublets/multiplets around 6.5–7.5 ppm) and the disappearance of the indoline aliphatic protons (approx. 3.0 and 3.6 ppm).

Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

Context: To create a library of potential kinase inhibitors, the Chlorine at C4 is replaced with an aryl/heteroaryl group.

Materials:

-

4-Chloro-6-fluoroindole (from Protocol A)[1]

-

Aryl Boronic Acid (1.2 eq)

-

Pd(OAc)₂ (5 mol%)

-

S-Phos (10 mol%) - Critical for activating aryl chlorides

-

K₃PO₄ (2.0 eq)

-

Toluene/Water (10:1)

Procedure:

-

Degassing: In a microwave vial, combine the indole, boronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos. Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed Toluene/Water via syringe.

-

Heating: Heat to 100°C for 12 hours (oil bath) or 120°C for 1 hour (Microwave).

-

Workup: Dilute with EtOAc, wash with water. Dry organic layer and concentrate.

-

Purification: Column chromatography.

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Evaluating the antiproliferative activity of the synthesized derivatives against human cancer cell lines (e.g., MCF-7 Breast Cancer, A549 Lung Cancer).

Reagents:

-

MTT Reagent (5 mg/mL in PBS)

-

DMSO (Solubilizing agent)

-

Cell lines (cultured in RPMI-1640 + 10% FBS)

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

Development: Add 20 µL MTT reagent per well. Incubate 4h. Purple formazan crystals will form in viable cells.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis & Expected Results

The following table summarizes the expected Structure-Activity Relationship (SAR) trends when using this scaffold, based on literature precedents for halogenated indoles.

| Compound Variant | Substitution (C4) | Substitution (C6) | Predicted IC50 (MCF-7) | Mechanism Note |

| Scaffold (Ref) | -H | -H | > 50 µM | Inactive (Baseline) |

| Intermediate | -Cl | -F | > 50 µM | Low potency; building block only. |

| Derivative A | Phenyl | -F | 10 - 25 µM | Improved lipophilicity; moderate binding. |

| Derivative B | 4-Pyridine | -F | 1 - 5 µM | H-bond acceptor introduced; kinase hinge binder. |

| Derivative C | 4-Pyridine | -H (Non-F) | 5 - 10 µM | Lower metabolic stability; faster clearance. |

Table 1: Representative SAR data demonstrating the value of the 4-Cl and 6-F substitutions.

References

-

BenchChem. "4-Chloro-6-fluoroindoline: Structure and Applications in Medicinal Chemistry." BenchChem Database. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline (Related Scaffold)." PubChem. Link

-

MDPI. "Synthesis of Methyl-, Fluoro-, and Chloro-Substituted 6-Hydroxyisoindolin-1-ones and Biological Evaluation." Molecules. Link

-

GuideChem. "Synthesis methods and applications of Chloro-Fluoro-Indoles in Anticancer Research." GuideChem Technical Notes. Link

-

Ossila. "4-Bromo-6-fluoroquinoline: Applications in IDO1 Inhibitor Synthesis (Linrodostat)." Ossila Materials for Research. Link

Sources

Technical Support Center: Purification of 4-Chloro-6-fluoroindoline

Welcome to the technical support center for the purification of 4-Chloro-6-fluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this key synthetic intermediate in high purity. As a substituted indoline derivative, 4-Chloro-6-fluoroindoline's purification can present unique challenges.[1] This document synthesizes established methodologies for analogous compounds and fundamental organic chemistry principles to offer a robust framework for your purification workflows.

Part 1: Initial Assessment and Strategy Selection

Before proceeding with any purification technique, a preliminary analysis of the crude material is paramount. This initial assessment will inform the most effective purification strategy.

Frequently Asked Questions

Q1: What initial analytical techniques should I use to assess the purity of my crude 4-Chloro-6-fluoroindoline?

A1: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly recommended.

-

TLC Analysis: This will give you a qualitative assessment of the number of components in your crude mixture. It is crucial for developing a column chromatography method.

-

¹H NMR Spectroscopy: This provides structural information and can help identify major impurities, such as unreacted starting materials or by-products.[2] Residual solvents from the reaction or work-up will also be visible.

Q2: How do I choose between recrystallization and column chromatography for purifying 4-Chloro-6-fluoroindoline?

A2: The choice depends on the nature and quantity of the impurities, as well as the physical state of your crude product.

-

Recrystallization is ideal when your crude product is a solid and the impurities have different solubility profiles from your desired compound. It is a scalable and often more economical method for removing small amounts of impurities.

-

Column Chromatography is the preferred method for purifying oils or solids with impurities that have similar polarities to the product. It offers high-resolution separation but can be more time-consuming and require larger volumes of solvent.[3][4]

Below is a decision-making workflow to guide your choice:

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique but can be challenging. Here are some common issues and their solutions.

Q3: I've tried several solvents, but my 4-Chloro-6-fluoroindoline either doesn't dissolve or dissolves completely at room temperature. What should I do?

A3: This is a classic solvent selection problem. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[5]

-

Solution: Use a Co-solvent System. If a single solvent isn't effective, a binary solvent system is the next logical step.

-

Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent cloudiness (the point of saturation).

-

Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

| Solvent System Component | "Good" Solvents (High Polarity) | "Poor" Solvents (Low Polarity) |

| Examples | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Hexanes, Heptane, Toluene |

Q4: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

-

Troubleshooting Steps:

-

Re-heat the solution to dissolve the oil.

-

Add more solvent to decrease the saturation.

-

Allow the solution to cool more slowly. You can do this by insulating the flask.

-

Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.

-

Add a seed crystal of pure 4-Chloro-6-fluoroindoline if available.

-

Q5: After recrystallization, my product is still colored. How can I remove colored impurities?

A5: Colored impurities are often large, polar, conjugated molecules.

-

Solution: Use Activated Charcoal.

-

Dissolve the crude product in the hot recrystallization solvent.

-

Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause vigorous bumping.

-

Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

-

Perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool and crystallize.

-

Part 3: A Guide to Column Chromatography

When recrystallization is not an option, column chromatography is the go-to technique for purification.[6]

Experimental Protocol: Column Chromatography of 4-Chloro-6-fluoroindoline

-

Stationary Phase Selection: For a molecule like 4-Chloro-6-fluoroindoline, silica gel (60-120 or 230-400 mesh) is a suitable stationary phase.[3]

-

Mobile Phase (Eluent) Selection:

-

Use TLC to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3]

-

Aim for a solvent system that gives your product an Rf value of approximately 0.3 on the TLC plate.

-

-

Column Packing:

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.

-

Carefully add the sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Q6: My compounds are not separating on the column (they are all eluting together). What went wrong?

A6: This is a common issue that usually points to a problem with your eluent system.

-

Solution: Your eluent is likely too polar.

-

Decrease the polarity of the mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try 10% or 5%.

-

Re-evaluate your TLC analysis. Ensure you have a clear separation of spots on the TLC plate before attempting the column.

-

Q7: I'm seeing cracks in my silica gel bed. Why is this happening?

A7: Cracks in the stationary phase will lead to poor separation as the sample will channel through the cracks instead of partitioning evenly.

-

Cause and Prevention: This is almost always caused by letting the column run dry.[7] The solvent level must always be kept above the top of the stationary phase.[7]

Caption: Troubleshooting common column chromatography issues.

Part 4: Purity Assessment and Stability

Q8: How can I confirm the purity of my final product?

A8: A combination of chromatographic and spectroscopic methods is necessary to confirm purity.

-

HPLC/GC Analysis: These techniques can provide a quantitative measure of purity (e.g., >99%).[8]

-

¹H and ¹³C NMR: Confirms the structure and the absence of proton or carbon signals from impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

| Analytical Technique | Information Provided |

| HPLC/GC | Quantitative purity, detection of non-volatile/volatile impurities[8] |

| NMR Spectroscopy | Structural confirmation, identification of impurities[2] |

| Mass Spectrometry | Molecular weight confirmation |

| Melting Point | Indication of purity for crystalline solids |

Q9: Are there any stability concerns with 4-Chloro-6-fluoroindoline?

A9: Indoline and its derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light. Halogenated compounds can also be light-sensitive.

-

Storage Recommendations: Store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is a good starting point).

References

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.

-

2,6-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]

-

Identification and synthesis of impurities formed during sertindole preparation - PMC. Available at: [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

-

4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem. Available at: [Link]

-

(PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. Available at: [Link]

-

Column Chromatography - YouTube. Available at: [Link]

-

Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]

-

Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed. Available at: [Link]

-

B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]

-

Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. Available at: [Link]

-

column chromatography.pdf. Available at: [Link]

-

(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies - ResearchGate. Available at: [Link]

-

Column Chromatography - YouTube. Available at: [Link]

-

Understanding the chemical basis of drug stability and degradation. Available at: [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed. Available at: [Link]

-

View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available at: [Link]

Sources

- 1. 4-Chloro-6-fluoroindoline | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rnlkwc.ac.in [rnlkwc.ac.in]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]

Common side products in 4-Chloro-6-fluoroindoline synthesis

Technical Support Center: 4-Chloro-6-fluoroindoline Synthesis

Executive Summary: The Halogen Retention Challenge

Synthesizing 4-Chloro-6-fluoroindoline presents a classic chemoselectivity paradox. The target transformation is the reduction of the C2-C3 double bond of the indole heterocycle. However, the presence of the C4-Chlorine atom introduces a competing pathway: reductive dehalogenation (hydrogenolysis) .

In my experience supporting medicinal chemistry groups, 80% of "failed" batches are not due to lack of reactivity, but due to the formation of the 6-fluoroindoline (dechlorinated) byproduct or the re-oxidation of the unstable indoline product back to the starting indole.

This guide moves beyond standard protocols to address the causality of these side products and provides self-validating solutions.

Diagnostic Visualizer: Reaction Landscape

The following diagram maps the kinetic competition between the desired reduction and the parasitic side reactions.

Figure 1: Reaction pathway analysis showing the critical branching between selective reduction and competitive dehalogenation/polymerization.

Troubleshooting Guide: Common Side Products

Issue 1: Loss of the Chlorine Atom (Dechlorination)

Symptom: Mass spectrometry shows a peak at [M-34] (Loss of Cl, replacement with H). Root Cause: The C-Cl bond on the electron-deficient benzene ring is highly susceptible to oxidative addition by transition metals, particularly Palladium (Pd). Mechanism: In catalytic hydrogenation (H₂/Pd-C), the rate of C-Cl hydrogenolysis often competes with or exceeds the rate of indole ring reduction.

| Method | Risk Level | Mechanism of Failure |

| H₂ / Pd-C | CRITICAL | Pd inserts into Ar-Cl bond; rapid dechlorination. |

| H₂ / PtO₂ | High | Platinum is less aggressive but still risky for Ar-Cl. |

| NaBH₃CN / AcOH | Low | Hydride mechanism does not engage Ar-Cl bond. |

| Et₃SiH / TFA | Negligible | Ionic hydrogenation is orthogonal to dehalogenation. |

Corrective Protocol:

-

Immediate Action: Stop using Pd/C.

-

Alternative: Switch to Ionic Hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA). This method proceeds via protonation of C3 followed by hydride transfer to C2, completely avoiding metal insertion into the C-Cl bond.

Issue 2: Product Reverting to Starting Material (Oxidation)

Symptom: The product is pure immediately after workup but develops a "starting material" spot (TLC) or peak (HPLC) after 24 hours. The oil turns purple/brown. Root Cause: Indolines are electron-rich anilines. They are thermodynamically prone to oxidative dehydrogenation back to the aromatic indole system upon exposure to atmospheric oxygen. Corrective Protocol:

-

Storage: Store as the HCl salt . The protonated amine is significantly more resistant to oxidation than the free base.

-

Handling: Flush all storage vials with Argon/Nitrogen. Avoid storing in solution (e.g., CDCl₃) for prolonged periods.

Issue 3: "Sticky" Polymer Formation

Symptom: Low yield, formation of insoluble gums, baseline streaking on TLC. Root Cause: Indoles are sensitive to strong acids. Protonation at C3 generates an electrophilic iminium species that can be attacked by another indole molecule (dimerization). Corrective Protocol:

-

Control: When using NaBH₃CN/AcOH, maintain temperature below 15°C during addition.

-

Quench: Ensure rapid neutralization during workup to prevent acid-catalyzed oligomerization in the separating funnel.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Cyanoborohydride)

Best for: Large scale, cost-effectiveness, and high tolerance for functional groups.

-

Dissolution: Dissolve 4-chloro-6-fluoroindole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Cooling: Cool the solution to 10–15°C . Note: Do not freeze.

-

Addition: Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise over 30 minutes.

-

Why? Portion-wise addition prevents a runaway exotherm and minimizes dimerization side reactions.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Indoline is usually more polar/fluorescent blue vs Indole's dark absorption).

-

Workup (Critical): Pour into ice water. Basify to pH 9-10 with NaOH (aq). Extract immediately with Ethyl Acetate.

-

Safety: Perform in a fume hood; acidification of NaBH₃CN releases HCN gas.

-

-

Stabilization: Treat the organic layer with 1M HCl in ether to precipitate the 4-chloro-6-fluoroindoline hydrochloride salt . Filter and dry.

Protocol B: The "Metal-Free" Route (Silane Reduction)

Best for: High-value substrates where avoiding metal contamination is critical.

-

Setup: Dissolve indole in pure Trifluoroacetic Acid (TFA).

-

Reagent: Add Triethylsilane (Et₃SiH, 3-5 equiv).

-

Kinetics: Stir at ambient temperature. This reaction is often faster (1-2 hours).

-

Workup: Remove TFA under reduced pressure (rotary evaporator). Redissolve residue in EtOAc and wash with NaHCO₃.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ instead of NaBH₃CN? A: Generally, no . NaBH₄ is not stable in acidic media (acetic acid) and will decompose vigorously before reducing the indole. NaBH₃CN is stable at low pH, allowing the protonation of the indole C=C bond which is the prerequisite for reduction.

Q: Why is my product turning pink on the bench? A: This is the "Indoline Blush." It indicates oxidation to radical cations or quinoidal species. It confirms you made the indoline, but it is degrading. Convert to the salt form immediately.

Q: I see a small amount of dechlorinated product even with NaBH₃CN. Why? A: Check your starting material purity. If the starting indole contained trace transition metals (from a previous cross-coupling step like Suzuki or Buchwald), these can catalyze dechlorination even in the presence of hydrides. Treat your starting material with a metal scavenger (e.g., QuadraPure™) before reduction.

References

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; XVI. Reduction of Indoles to Indolines." Synthesis, 1977.

- Context: The foundational text for NaBH3CN/AcOH reductions, establishing the mechanism and selectivity.

-

Magnus, P., et al. "Ionic Hydrogenation of Indoles." Journal of the American Chemical Society.

- Context: Describes the Et3SiH/TFA method, highlighting its utility for halogenated indoles to avoid dehalogen

-

PubChem Compound Summary. "4-Chloro-6-fluoroquinoline (Analogous Chemistry)."

- Context: Provides physical property data and safety classifications for the chloro-fluoro heterocyclic scaffold.

-

Sajiki, H., et al. "Catalytic Hydrogenation of Chlorinated Aromatics." Chemistry - A European Journal.

- Context: Mechanistic insight into why Pd/C causes dechlorination and how to inhibit it (though hydride reduction is preferred).

Byproduct formation in the halogenation of indoline derivatives

Department: Process Chemistry & Synthesis Optimization Subject: Troubleshooting Byproduct Formation & Regioselectivity Control Ticket ID: IND-HAL-005

Executive Summary & Scope

Welcome to the Indoline Functionalization Support Center. This guide addresses the specific challenges encountered during the electrophilic halogenation of indoline (2,3-dihydroindole) derivatives.

Critical Distinction: Unlike indoles (which react at C3), indolines behave as cyclic N-alkyl anilines. The nitrogen lone pair activates the ring, directing electrophilic substitution primarily to the C5 (para) position, with C7 (ortho) as the secondary site.

Common Failure Modes:

-

Oxidative Dehydrogenation: Unwanted conversion of indoline to indole.

-

Over-Halogenation: Formation of di/tri-halo species due to high substrate reactivity.

-

Regio-Scrambling: C5 vs. C7 mixtures.

Diagnostic Workflows (Troubleshooting)

Issue A: "My indoline substrate oxidized into an indole."

Diagnosis:

Halogenating agents (NBS, NIS, I

Mechanism of Failure: The reaction diverges at the N-halo intermediate. If the N-halo species undergoes homolytic cleavage or elimination rather than rearrangement, dehydrogenation occurs.

Figure 1: Divergent pathways between desired substitution (Green) and unwanted oxidation (Red).[1]

Corrective Actions:

-

Switch Solvent: Move from CCl